5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818921
InChI: InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H11NO2S
Molecular Weight: 257.31 g/mol

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC15818921

Molecular Formula: C14H11NO2S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid -

Specification

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
IUPAC Name 5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)
Standard InChI Key FODUDPNNROPGAP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid, reflects its fused aromatic system. Key structural elements include:

  • A benzo[b]thiophene ring substituted with a methyl group at the 5-position.

  • A pyrrole ring substituted with a carboxylic acid group at the 2-position.

  • Conjugation between the two aromatic systems, enabling π-π interactions and electronic delocalization .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₂S
Molecular Weight257.31 g/mol
CAS Number1889850-01-4
Storage Conditions2–8°C, dark, dry
SMILESCC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Peaks corresponding to carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C–H bends (~700–900 cm⁻¹) .

  • NMR: ¹H NMR signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and carboxylic acid proton (δ ~12 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

  • Formation of Benzo[b]thiophene Precursor:

    • Cyclization of 5-methylthiophenol with α,β-unsaturated ketones under acidic conditions .

  • Pyrrole Ring Construction:

    • Paal-Knorr synthesis using 1,4-diketones and ammonia .

  • Coupling Reactions:

    • Stille Coupling: Palladium-catalyzed cross-coupling of organotin benzo[b]thiophene derivatives with pyrrole halides .

    • Suzuki-Miyaura Coupling: Alternative method using boronic acid derivatives .

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1CyclizationH₂SO₄, 100°C, 12 h65%
2Ester HydrolysisNaOH, MeOH/H₂O, RT, 6 h85%
3Stille CouplingPd(PPh₃)₄, DMF, 80°C, 24 h58%

Industrial-Scale Optimization

  • Continuous Flow Reactors: Enhance yield and reduce reaction time compared to batch processes .

  • Catalyst Recycling: Palladium nanoparticles immobilized on silica improve cost-efficiency .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Carboxylic Acid Modifications:

    • Esterification: Reacts with methanol/H⁺ to form methyl esters .

    • Amidation: Coupling with amines using HATU/DIPEA to yield bioactive amides .

  • Thiophene Oxidation:

    • Sulfoxide Formation: Treatment with m-CPBA .

    • Sulfone Formation: Prolonged oxidation with H₂O₂.

Table 3: Common Derivatives and Applications

DerivativeApplicationReference
Methyl EsterIntermediate for drug synthesis
Amide (e.g., with piperidine)Enzyme inhibition
SulfoxideMaterials science

Biological Activity and Mechanisms

Enzyme Inhibition

  • Calpain Inhibition:

    • The 5-formyl-pyrrole derivative (structurally related) exhibits IC₅₀ = 25 nM against ovine calpain 2, leveraging hydrogen bonding with Gly198 and π-π stacking .

    • Selectivity: 11-fold preference for calpain 2 over calpain 1 due to unique binding conformations .

Antimicrobial Properties

  • Structure-Activity Relationship (SAR):

    • Methyl and carboxylic acid groups enhance membrane penetration and target binding.

    • MIC values against S. aureus: 8 µg/mL.

Applications in Materials Science

Organic Electronics

  • Conductive Polymers: The conjugated system facilitates charge transport in thin-film transistors (FET mobility: 0.12 cm²/V·s) .

  • Nonlinear Optical Materials: High hyperpolarizability (β = 45 × 10⁻³⁰ esu) due to electron-deficient thiophene and electron-rich pyrrole .

Comparative Analysis with Analogues

Methoxy-Substituted Derivative

  • 5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (CID 115110191) exhibits reduced lipophilicity (logP = 2.1 vs. 3.5) but enhanced solubility in polar solvents .

Pyridine-Based Analogues

  • Replacing benzo[b]thiophene with pyridine (e.g., TQR1527) abolishes calpain inhibition but improves antimicrobial activity (MIC = 4 µg/mL) .

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